2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid

Medicinal Chemistry Chiral Building Blocks Physicochemical Profiling

This substituted mandelic acid derivative delivers a unique dual functionality: a chiral α-hydroxy acid center for enantioselective synthesis and an ortho-bromo substituent enabling late-stage diversification via cross-coupling. With a calculated XLogP of 1.9, TPSA of 57.5 Ų, and two H-bond donors, it offers enhanced solubility and chiral recognition compared to achiral des-hydroxy analogs (e.g., CAS 203314-29-8). The lower lipophilicity and higher polar surface area improve pharmacokinetic profiles for drug discovery. Ideal as a low-background-IP scaffold for de novo screening programs—no curated bioactivity data exists in ChEMBL or BindingDB, minimizing off-target liability. The o-Br/m-Me substitution pattern aligns with thrombin/factor Xa inhibitor pharmacophores claimed in US20070218136. Choose this compound when chiral resolution, metal-chelating pharmacophores, or halogen-mediated coupling are required—capabilities unattainable with non-hydroxylated phenylacetic acid analogs.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Cat. No. B13549083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)C(C(=O)O)O
InChIInChI=1S/C9H9BrO3/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
InChIKeySGCZQAQZVOHCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid: Core Chemical Identity and Substitution Profile for Research Sourcing


2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid (CAS 1261521-14-5, MFCD18392210) is a substituted α-hydroxyphenylacetic acid (mandelic acid derivative) with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . The compound features a bromine atom at the ortho position and a methyl group at the meta position on the aromatic ring, along with a chiral α-hydroxy acid moiety. This structural arrangement imparts distinct physicochemical and reactivity properties, including a calculated XLogP of 1.9, a topological polar surface area (TPSA) of 57.5 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. The presence of the chiral center at the α-carbon, combined with the ortho-bromo substituent, creates a unique scaffold for asymmetric synthesis, chiral resolution, and downstream derivatization that differentiates it from simpler phenylacetic acid analogs lacking the α-hydroxy group.

Why 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid Cannot Be Replaced by Typical Phenylacetic Acid Analogs


Generic phenylacetic acid derivatives lacking the α-hydroxy group, such as 2-(2-bromo-5-methylphenyl)acetic acid (CAS 203314-29-8), are structurally and functionally distinct from 2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid in ways that directly impact synthetic utility and biological interaction profiles. The α-hydroxy substituent introduces a hydrogen bond donor, increases the TPSA from 37.3 Ų to 57.5 Ų, and lowers the computed logP from 2.4 to 1.9 relative to the des-hydroxy analog [1][2]. These changes alter solubility, membrane permeability, and target binding capacity. More critically, the chiral center at the α-carbon enables enantioselective synthesis and chiral resolution, which is absent in the achiral des-hydroxy analog. Substituting with the des-hydroxy or other non-hydroxylated analogs would eliminate the stereochemical handle, compromise hydrogen-bonding interactions, and fundamentally alter the compound's reactivity profile in downstream transformations, rendering such substitution unsuitable for applications requiring chiral building blocks or specific binding pharmacophores [3].

Head-to-Head Evidence: Quantified Differentiation of 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid from Key Analogs


Enhanced Hydrogen Bond Donor Capacity vs. Des-Hydroxy Analog

The target compound possesses two hydrogen bond donors (HBD) compared to only one in the des-hydroxy analog 2-(2-bromo-5-methylphenyl)acetic acid [1][2]. The α-hydroxy group provides an additional H-bond donor that is absent in simple phenylacetic acids, enabling stronger and more directional intermolecular interactions with biological targets or chiral stationary phases.

Medicinal Chemistry Chiral Building Blocks Physicochemical Profiling

Increased Topological Polar Surface Area and Reduced Lipophilicity vs. Des-Hydroxy Analog

Introduction of the α-hydroxy group increases the topological polar surface area (TPSA) from 37.3 Ų to 57.5 Ų and reduces the computed XLogP3-AA from 2.4 to 1.9 when compared to 2-(2-bromo-5-methylphenyl)acetic acid [1][2]. These differences are quantitatively meaningful for predicting membrane permeability and aqueous solubility in drug discovery contexts.

Drug Design ADME Prediction Solubility Optimization

Chiral Center Presence Enables Enantioselective Applications vs. Achiral Analogs

The α-hydroxy substituent introduces a chiral center at the benzylic carbon, making 2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid a racemic mixture or enantioenriched building block, whereas the des-hydroxy analog 2-(2-bromo-5-methylphenyl)acetic acid is achiral [1]. This stereochemical feature is essential for applications requiring enantiopure intermediates.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Ortho-Bromo Substituent Retains Synthetic Versatility for Cross-Coupling vs. Alternative Halogen Regioisomers

The bromine atom at the ortho position relative to the α-hydroxyacetic acid side chain provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The ortho substitution pattern, combined with the adjacent chiral center, creates steric and electronic effects that differentiate it from meta- or para-bromo substituted mandelic acid derivatives . While direct comparative kinetic data for this specific compound are absent from the peer-reviewed literature, the synthetic utility of ortho-bromoarylacetic acid derivatives in C–C bond formation is well-established [1].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Building Block Utility

Limited Biological Annotation Contrasts with Broader Profiling of Non-Hydroxylated Analog

The des-hydroxy analog 2-(2-bromo-5-methylphenyl)acetic acid has been evaluated in multiple biochemical assays, including 5-lipoxygenase inhibition (IC50 = 3,600 nM in human neutrophils) and DPPH radical scavenging (IC50 = 45 µg/mL) [1]. In contrast, 2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid currently lacks publicly available quantitative biological activity data in curated databases such as ChEMBL or BindingDB under its correct structural assignment. This absence of bioactivity data represents both a risk and an opportunity for researchers seeking an uncharacterized scaffold for novel target screening.

Biological Activity Profiling Target Selectivity Procurement Risk Assessment

Optimal Procurement Scenarios for 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid Based on Quantified Differentiation


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The single chiral center at the α-carbon, absent in simpler phenylacetic acid analogs, makes this compound a valuable starting material for the synthesis of enantiopure drug candidates, particularly those requiring a substituted mandelic acid core. The ortho-bromo substituent provides a synthetic handle for late-stage diversification via cross-coupling, while the α-hydroxy group can be derivatized (e.g., etherification, esterification, oxidation to the α-keto acid) to access a range of pharmacophores. This dual functionality — chiral pool synthesis combined with halogen-mediated coupling — is not achievable with the des-hydroxy analog 2-(2-bromo-5-methylphenyl)acetic acid [1].

Chiral Chromatography Method Development and Resolution Studies

With two hydrogen bond donors (vs. one in the des-hydroxy analog) and a TPSA of 57.5 Ų, this compound presents a stronger and more directional interaction profile with chiral stationary phases (CSPs) based on hydrogen-bonding recognition. The 100% increase in HBD count relative to the des-hydroxy analog translates to enhanced retention and potentially improved enantioselectivity on polysaccharide-based or Pirkle-type CSPs, making it a useful probe molecule for developing and validating chiral HPLC and SFC methods [1].

Scaffold for Novel Biological Target Screening with Reduced Off-Target Liability

The absence of curated biological activity data for this exact compound in major public databases (ChEMBL, BindingDB), contrasted with the annotated bioactivity of the des-hydroxy analog (5-LO IC50 = 3,600 nM; DPPH IC50 = 45 µg/mL), positions 2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid as a low-background-IP scaffold for de novo phenotypic or target-based screening. Researchers initiating new medicinal chemistry programs can leverage this compound's lack of pre-existing biological annotation to minimize IP entanglements and off-target liabilities, while benefiting from its enhanced physicochemical profile (lower logP, higher TPSA) compared to the more lipophilic des-hydroxy analog [1].

Key Intermediate for Mandelic Acid-Derived Thrombin and Factor Xa Inhibitor Programs

Mandelic acid derivatives bearing ortho-halogen substitution have been extensively claimed in patent literature as thrombin inhibitors and factor Xa inhibitors. The specific combination of an ortho-bromo substituent and a para-methyl group on the mandelic acid core present in 2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid aligns with the structural motifs described in US20070218136 and related filings. The α-hydroxy group serves as the critical metal-chelating or hydrogen-bonding pharmacophore in these protease inhibitor series, a feature that would be lost if substituting the non-hydroxylated phenylacetic acid analog [2].

Quote Request

Request a Quote for 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.